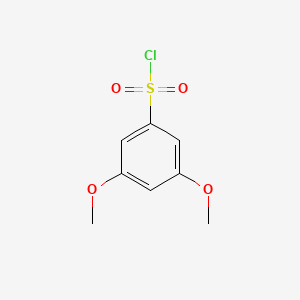
3,5-Dimethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3,5-Dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) at position 1. This compound is known for its utility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3,5-dimethoxybenzene. This reaction is carried out by treating 3,5-dimethoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized to handle larger quantities of reactants and to ensure consistent product quality. Safety measures are strictly followed due to the corrosive nature of chlorosulfonic acid and the potential hazards associated with the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids are the primary products.
Reduction: Sulfides and sulfoxides are the main products.
Substitution: Various substituted products are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
3,5-Dimethoxybenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. its unique substitution pattern at positions 3 and 5 provides distinct reactivity and selectivity compared to these compounds. The presence of the two methoxy groups enhances its electron-donating properties, influencing its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxybenzenesulfonyl chloride
4-Methoxybenzenesulfonyl chloride
3,4-Dimethoxybenzenesulfonyl chloride
Eigenschaften
CAS-Nummer |
80563-82-2 |
|---|---|
Molekularformel |
C8H11ClO4S |
Molekulargewicht |
238.69 g/mol |
IUPAC-Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Kanonische SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














